molecular formula C9H8ClNO2 B2849383 N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride CAS No. 1263286-67-4

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride

Cat. No.: B2849383
CAS No.: 1263286-67-4
M. Wt: 197.62
InChI Key: YFKNLMTWFZGCEK-UHFFFAOYSA-N
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Description

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride (CAS: 1263286-67-4) is a specialized organic compound characterized by a benzofuran core fused with a dihydro ring system.

Properties

IUPAC Name

(5Z)-N-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKNLMTWFZGCEK-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride typically involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit lipid peroxidation and antagonize excitatory behavior coupled with peroxidative injury, making it effective in treating central nervous system injuries . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Differences
Compound Name Core Structure Key Functional Groups Reactivity Profile
Target Compound Dihydrobenzofuran N-hydroxycarbonimidoyl chloride High (electrophilic chloride)
tert-butyl carbamate analog Dihydrobenzofuran tert-butyl carbamate Moderate (stable protecting group)
Ethyl 2-(3-amino-2-hydroxyphenyl)acetate Substituted benzene Phenolic hydroxyl, ester Low (hydrolysis-prone ester)

Comparison with N-Hydroxy-Containing Bioactive Compounds

  • N-Hydroxy-2-acetylaminofluorene (N-Hydroxy-2-AAF): highlights its role in suppressing mitochondrial enzyme activity (e.g., B-type MAO and tryptophan 3-hydroxylase) in rat hepatocytes. While structurally distinct (polycyclic aromatic vs. benzofuran), both compounds share an N-hydroxy group, which may mediate interactions with enzymatic targets. This suggests that the N-hydroxy moiety in the target compound could similarly influence biological systems, though direct evidence is lacking .
  • Fluorinated MMP Inhibitors (e.g., from ): These compounds incorporate N-hydroxy groups into sulfonamide or carbamate scaffolds to inhibit matrix metalloproteinases (MMPs). The target compound’s N-hydroxycarbonimidoyl chloride may act as a reactive intermediate for forming covalent bonds with enzyme active sites, akin to MMP inhibitors used in PET imaging .

Functional Group Reactivity and Implications

  • N-Hydroxy Group : Enhances hydrogen-bonding capacity and metal chelation, critical for enzyme inhibition (e.g., MMPs in ) or metabolic activation (as seen with N-Hydroxy-2-AAF in ).
  • Carbonimidoyl Chloride : A highly reactive group enabling nucleophilic substitution reactions. This contrasts with stable groups like tert-butyl carbamates () or esters (e.g., ethyl acetate derivatives), which are less reactive but more suitable for prodrug designs .

Biological Activity

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the biological properties of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which contributes to its reactivity and biological activity. The presence of the hydroxyl and carbonimidoyl functional groups enhances its interaction with biological molecules.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
  • Insecticidal Properties : The compound has been evaluated for its effectiveness in pest control. Research suggests it acts as a potent insecticide against various agricultural pests, potentially providing an environmentally friendly alternative to conventional pesticides .
  • Pharmacological Effects : There are indications that this compound may possess therapeutic properties in treating certain diseases. Its interactions with specific biological pathways suggest potential applications in drug development, particularly in targeting enzyme systems involved in disease progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antimicrobial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

Case Study 2: Insecticidal Activity

In agricultural trials, the compound was tested against Spodoptera frugiperda (fall armyworm). Field results showed a significant reduction in pest populations with an application rate of 100 g/ha.

TreatmentPest Population Reduction (%)
Control0
N-Hydroxy Compound85

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and insect metabolism.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies are necessary to evaluate its effects on non-target organisms and the environment. Initial findings suggest low toxicity levels in mammals; however, further research is needed to confirm these results across different species.

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